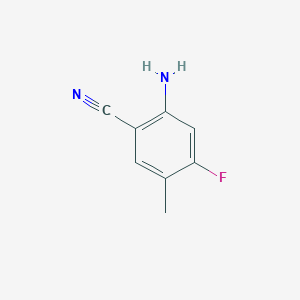
Dimethyl 2-fluoro-3-methylbenzene-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-fluoro-3-methylbenzene-1,4-dicarboxylate is an organic compound with the molecular formula C11H11FO4 and a molecular weight of 226.2 g/mol . This compound is a derivative of terephthalic acid, where two carboxyl groups are esterified with methanol, and a fluorine atom is substituted at the 2-position of the benzene ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-fluoro-3-methylbenzene-1,4-dicarboxylate typically involves the esterification of 2-fluoro-3-methylterephthalic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete esterification. The crude product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield . The product is then subjected to large-scale purification techniques such as distillation and crystallization to achieve the required purity for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-fluoro-3-methylbenzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 2-fluoro-3-methylterephthalic acid.
Reduction: 2-fluoro-3-methylbenzene-1,4-dimethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-fluoro-3-methylbenzene-1,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of dimethyl 2-fluoro-3-methylbenzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and selectivity in various chemical reactions . The ester groups facilitate its incorporation into larger molecular frameworks, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Dimethyl 2-fluoro-3-methylbenzene-1,4-dicarboxylate is unique due to the presence of both a fluorine atom and methyl group on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs . The combination of these substituents makes it a valuable compound for designing molecules with specific characteristics .
Eigenschaften
IUPAC Name |
dimethyl 2-fluoro-3-methylbenzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO4/c1-6-7(10(13)15-2)4-5-8(9(6)12)11(14)16-3/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWPVCJOMNOWEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Methyl-5-((4-methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3014453.png)

![3-[(2S)-oxiran-2-yl]pyridine](/img/structure/B3014457.png)

![N-[2-(Adamantan-1-yloxy)-ethyl]-4-isopropyl-benzenesulfonamide](/img/structure/B3014461.png)

![3-Bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B3014464.png)
![N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide](/img/structure/B3014465.png)

![2-(3,4-Dimethoxyphenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3014468.png)



![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B3014476.png)
